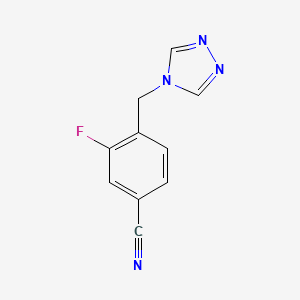

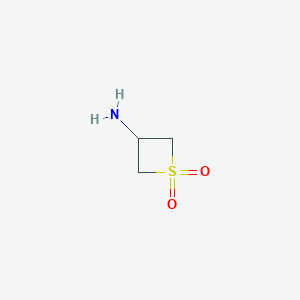

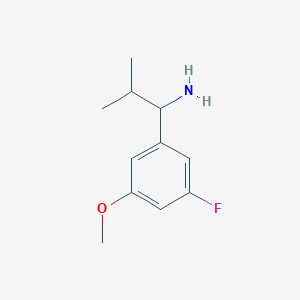

![molecular formula C7H8N4 B1465887 (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine CAS No. 935466-91-4](/img/structure/B1465887.png)

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine

Overview

Description

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis

1H-Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .Chemical Reactions Analysis

The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported in comprehensive data from 2017 to 2021 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[3,4-b]pyridines vary depending on the substituents present at positions N1, C3, C4, C5, and C6 .Scientific Research Applications

Drug Discovery and Development

1H-Pyrazolo[3,4-b]pyridines have been extensively studied for their potential as therapeutic agents. Their structural resemblance to purine bases allows them to interact with various biological targets, making them valuable scaffolds in medicinal chemistry . They have been incorporated into compounds with diverse pharmacological properties, including antiviral, antibacterial, and anti-inflammatory activities .

Enzyme Inhibition

These compounds have shown promise as inhibitors of crucial enzymes, such as phosphodiesterase-4 and neutrophil elastase . By modulating the activity of these enzymes, researchers can explore therapeutic avenues for conditions like inflammation and chronic obstructive pulmonary disease.

Receptor Ligand Development

The structural flexibility of 1H-pyrazolo[3,4-b]pyridines allows them to serve as ligands for various receptors, including A1-adenosine and prostaglandin E2 receptor 1 . This application is significant in the development of drugs targeting cardiovascular diseases and other receptor-mediated conditions.

Synthetic Chemistry

The synthesis of 1H-pyrazolo[3,4-b]pyridines involves various strategies, offering insights into heterocyclic chemistry . The methods for their synthesis are systematized according to the assembly of the pyrazolopyridine system, providing a foundation for developing new synthetic routes for related compounds.

Biomedical Research

In biomedical research, these compounds are analyzed for their biological activity, which includes their potential use in treating diseases like pulmonary hypertension . Their ability to modulate biological pathways makes them valuable tools for understanding disease mechanisms.

Anxiolytic Drug Composition

1H-pyrazolo[3,4-b]pyridine derivatives are components of anxiolytic drugs such as cartazolate, tracazolate, and etazolate . These applications highlight the compound’s role in central nervous system disorders and its potential for developing new anxiolytic agents.

Pharmacological Properties Exploration

The wide range of pharmacological properties of 1H-pyrazolo[3,4-b]pyridine derivatives makes them subjects of interest in pharmacology . Researchers explore these properties to discover new drugs and understand their mechanisms of action.

Treatment of Pulmonary Hypertension

Specific derivatives of 1H-pyrazolo[3,4-b]pyridines have been studied for the treatment of pulmonary hypertension, a condition that can lead to heart failure . The drug riociguat is one such derivative that has been used clinically, showcasing the compound’s therapeutic potential.

Mechanism of Action

Target of Action

It is known that pyrazolo[3,4-b]pyridines, the family of compounds to which (1h-pyrazolo[3,4-b]pyridin-4-yl)methanamine belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets that also interact with these purine bases.

Future Directions

properties

IUPAC Name |

1H-pyrazolo[3,4-b]pyridin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-3-5-1-2-9-7-6(5)4-10-11-7/h1-2,4H,3,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNWWRIQIGMVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1CN)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717440 | |

| Record name | 1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine | |

CAS RN |

935466-91-4 | |

| Record name | 1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

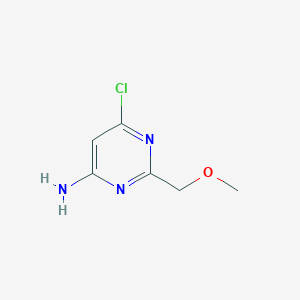

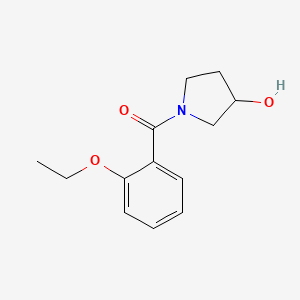

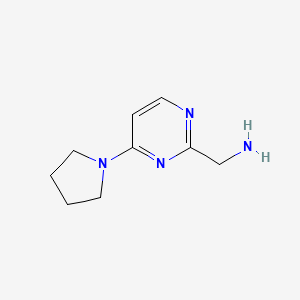

![1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1465804.png)

![Methyl 2-{[6-(propan-2-yl)pyrimidin-4-yl]amino}acetate](/img/structure/B1465811.png)